5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid
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Overview
Description
5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid is a derivative of thiazole . Thiazole is a heterocyclic compound that consists of a five-membered aromatic ring with two different elements (sulfur and nitrogen) at the 1 and 3 positions . This compound is used as an intermediate in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring substituted with a methyl group at the 5-position and a 2,2,2-trifluoroethyl group at the 2-position . The carboxylic acid group is attached to the 4-position of the thiazole ring .Scientific Research Applications
Synthesis and Biological Activities
The compound has been used as a raw material in the synthesis of new compounds exhibiting fungicidal activities. This highlights its potential in the development of agricultural chemicals aimed at controlling fungal diseases in crops. The versatility of this compound in producing various derivatives underscores its significance in chemical research, particularly in the area of fungicides (Zhang Ku, 2014).
Novel Fungicides Development
The compound serves as a key intermediate in the synthesis of novel fungicides, such as thifuzamide. This process involves cyclization and hydrolysis reactions, showcasing the compound’s utility in generating efficacious fungicidal agents. Such developments are crucial for enhancing agricultural productivity and managing plant diseases more effectively (Liu An-chang, 2012).
Design of Heterocyclic γ-Amino Acids
In the synthesis of constrained heterocyclic γ-amino acids, this compound provides a foundation for mimicking the secondary structures of proteins. These amino acids are valuable for designing molecules that can interact with proteins and possibly alter their function, which is a significant area of research in drug discovery and development (L. Mathieu et al., 2015).
Anti-bacterial Activities
Derivatives of this compound have shown certain anti-bacterial activities, indicating its potential in the development of new antibacterial agents. This application is critical, considering the rising threat of antibiotic-resistant bacteria and the need for new antimicrobial compounds (Qiu Li-ga, 2015).
Synthesis of Bis-trifluoromethyl Heterocyclic Compounds
The compound has been utilized in the synthesis of new bis-trifluoromethyl heterocyclic compounds, highlighting its role in creating molecules with unique electronic and structural properties. Such research contributes to the exploration of new materials with potential applications in various industries, including pharmaceuticals and electronics (E. M. Coyanis et al., 2003).
Green Chemistry Synthesis
It has also been incorporated into green chemistry approaches for synthesizing heterocyclic compounds. This demonstrates the compound's adaptability to environmentally friendly chemical processes, which is increasingly important in reducing the environmental impact of chemical manufacturing (Majid Shaikh et al., 2022).
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit diverse biological activities and can interact with a variety of biological targets .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives, in general, are known to have a wide range of effects due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Thiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-3-5(6(12)13)11-4(14-3)2-7(8,9)10/h2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQUKMVTJUQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545708-74-4 |
Source
|
Record name | 5-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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